Cas no 135883-40-8 (1-Bromo-3-t-butylthiobenzene)
1-Bromo-3-t-butylthiobenzene Chemical and Physical Properties
Names and Identifiers
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- 1-BROMO-3-T-BUTYLTHIOBENZENE
- (3-Bromophenyl)(tert-butyl)sulfane
- 1-bromo-3-tert-butylsulfanylbenzene
- 1-Bromo-3-t-butylthiobenzene
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- MDL: MFCD12756460
Computed Properties
- Exact Mass: 243.99200
Experimental Properties
- PSA: 25.30000
- LogP: 4.33970
1-Bromo-3-t-butylthiobenzene Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
1-Bromo-3-t-butylthiobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B680183-100mg |
1-Bromo-3-t-butylthiobenzene |
135883-40-8 | 100mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B680183-250mg |
1-Bromo-3-t-butylthiobenzene |
135883-40-8 | 250mg |
$ 167.00 | 2023-04-18 | ||
| TRC | B680183-500mg |
1-Bromo-3-t-butylthiobenzene |
135883-40-8 | 500mg |
$ 265.00 | 2023-04-18 | ||
| TRC | B680183-1g |
1-Bromo-3-t-butylthiobenzene |
135883-40-8 | 1g |
$ 356.00 | 2023-04-18 | ||
| abcr | AB272317-1g |
1-Bromo-3-t-butylthiobenzene, 97%; . |
135883-40-8 | 97% | 1g |
€317.40 | 2025-02-15 | |
| abcr | AB272317-5g |
1-Bromo-3-t-butylthiobenzene, 97%; . |
135883-40-8 | 97% | 5g |
€1147.00 | 2025-02-15 | |
| abcr | AB272317-1 g |
1-Bromo-3-t-butylthiobenzene, 97%; . |
135883-40-8 | 97% | 1g |
€317.40 | 2023-06-22 | |
| abcr | AB272317-5 g |
1-Bromo-3-t-butylthiobenzene, 97%; . |
135883-40-8 | 97% | 5g |
€1147.00 | 2023-06-22 | |
| Ambeed | A111962-1g |
(3-Bromophenyl)(tert-butyl)sulfane |
135883-40-8 | 97% | 1g |
$164.0 | 2024-04-24 | |
| A2B Chem LLC | AB58072-1g |
1-Bromo-3-t-butylthiobenzene |
135883-40-8 | 97% | 1g |
$153.00 | 2024-04-20 |
1-Bromo-3-t-butylthiobenzene Suppliers
1-Bromo-3-t-butylthiobenzene Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 1-Bromo-3-t-butylthiobenzene
Research Briefing on 1-Bromo-3-t-butylthiobenzene (CAS: 135883-40-8) in Chemical and Biomedical Applications
1-Bromo-3-t-butylthiobenzene (CAS: 135883-40-8) is a specialized organic compound that has garnered significant attention in recent chemical and biomedical research due to its unique structural properties and potential applications. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, reactivity, and emerging roles in drug discovery and material science.
Recent studies highlight the compound's utility as a versatile intermediate in organic synthesis. A 2023 publication in the Journal of Organic Chemistry demonstrated its efficacy in Suzuki-Miyaura cross-coupling reactions, where it served as a key building block for constructing complex biaryl structures with potential pharmaceutical relevance. The t-butylthio group's steric bulk was found to enhance regioselectivity in these transformations.
In pharmaceutical research, 1-Bromo-3-t-butylthiobenzene has shown promise as a precursor for novel kinase inhibitors. A team at MIT reported in ACS Medicinal Chemistry Letters (2024) its incorporation into allosteric modulator scaffolds targeting EGFR mutations. The sulfur moiety appears to facilitate unique protein-ligand interactions, as confirmed by X-ray crystallography studies.
Material science applications have also emerged, particularly in the development of organic semiconductors. Researchers at Stanford University utilized this compound to synthesize thiophene-based polymers with exceptional charge transport properties, as detailed in a 2023 Advanced Materials publication. The bromine atom's reactivity enabled precise functionalization while the t-butyl group improved solubility during processing.
Analytical advancements have been made in characterizing this compound. A recent Journal of Analytical Chemistry paper (2024) presented a novel GC-MS method capable of detecting 1-Bromo-3-t-butylthiobenzene at sub-ppm levels, addressing previous challenges in trace analysis due to its thermal instability.
Safety and handling considerations have been updated in light of new toxicological data. The European Chemicals Agency's 2024 assessment indicates that while the compound exhibits moderate acute toxicity (LD50 = 320 mg/kg in rats), proper personal protective equipment and ventilation remain essential during handling.
The commercial availability of 1-Bromo-3-t-butylthiobenzene has expanded, with at least five major chemical suppliers now offering research quantities at >98% purity. Pricing trends suggest increasing demand, particularly from pharmaceutical development laboratories.
Future research directions appear focused on exploring its potential in click chemistry applications and as a directing group in C-H activation reactions. Several ongoing studies listed in clinical trial databases suggest derivatives may enter preclinical testing for oncology indications within the next two years.
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